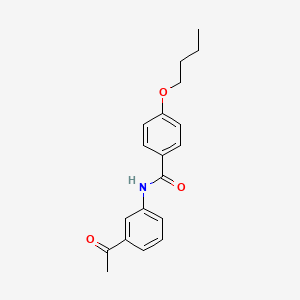

N-(3-acetylphenyl)-4-butoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

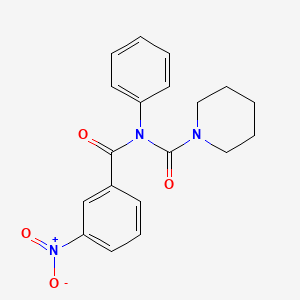

“N-(3-acetylphenyl)-4-butoxybenzamide” is a compound that contains an amide group (-CONH2) and an acetyl group (-COCH3). The “N-(3-acetylphenyl)” part suggests that the acetyl group is attached to the phenyl ring at the 3rd position. The “4-butoxybenzamide” part suggests that a butoxy group (-O(CH2)3CH3) is attached to the benzamide at the 4th position .

Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-4-butoxybenzamide” would include a benzene ring substituted with an acetyl group at one position and a butoxybenzamide group at another position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis, reduction, or reactions with organometallic reagents . The acetyl group could undergo nucleophilic acyl substitution or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring could contribute to the compound’s stability and possibly its color . The amide group could form hydrogen bonds, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique

Antimicrobial Activity

N-(3-acetylphenyl)-4-butoxybenzamide has been studied for its potential antimicrobial properties. Research indicates that compounds similar to this one exhibit significant antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These studies often involve molecular docking to understand the interaction between the compound and bacterial enzymes, which can help in designing more effective antibacterial agents .

Anticancer Research

This compound has shown promise in anticancer research, particularly in inhibiting the growth of cancer cells. Studies involving molecular docking and dynamic simulations have demonstrated its ability to bind with specific cancer-related enzymes, potentially inhibiting their activity. This makes it a candidate for further development as an anticancer agent .

Anti-inflammatory Applications

N-(3-acetylphenyl)-4-butoxybenzamide is also being explored for its anti-inflammatory properties. Compounds with similar structures have been found to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Research in this area focuses on understanding the molecular mechanisms through which these compounds exert their effects .

Neuroprotective Effects

Research has suggested that N-(3-acetylphenyl)-4-butoxybenzamide may have neuroprotective effects. This involves studying its potential to protect nerve cells from damage, which is crucial in conditions like Alzheimer’s and Parkinson’s diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors are key areas of investigation .

Antioxidant Properties

The antioxidant properties of N-(3-acetylphenyl)-4-butoxybenzamide are another area of interest. Antioxidants are important in protecting cells from oxidative stress, which is linked to various chronic diseases. Studies often involve assessing the compound’s ability to neutralize free radicals and its overall impact on cellular health .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. Enzyme inhibition is a crucial mechanism in drug development, as it can help regulate biochemical pathways involved in diseases. Research typically involves detailed molecular docking studies to identify how the compound interacts with specific enzymes .

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics and drug delivery potential of N-(3-acetylphenyl)-4-butoxybenzamide is essential for its development as a therapeutic agent. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties. Research in this area aims to optimize the compound’s bioavailability and therapeutic efficacy .

Biocatalysis

N-(3-acetylphenyl)-4-butoxybenzamide has applications in biocatalysis, where it can be used to facilitate chemical reactions in biological systems. This is particularly useful in the synthesis of complex molecules and in industrial processes where biocatalysts can offer more environmentally friendly alternatives to traditional chemical catalysts .

Investigation of Antimicrobial Activities and Molecular Docking Studies Design, Synthesis, Docking, DFT, MD Simulation Studies Applications of Ionic Liquids in Whole

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more specific information, it’s difficult to predict the exact mechanism of action.

Orientations Futures

The future directions for research on this compound would depend on its intended use. For example, if it shows promise as a drug, future research could involve further testing its efficacy and safety, possibly in clinical trials . If it’s intended for use in materials science, future research could involve testing its physical properties and how it interacts with other materials .

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-4-12-23-18-10-8-15(9-11-18)19(22)20-17-7-5-6-16(13-17)14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNUQTPIAKGPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)

![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)

![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)